ddGTP

Vue d'ensemble

Description

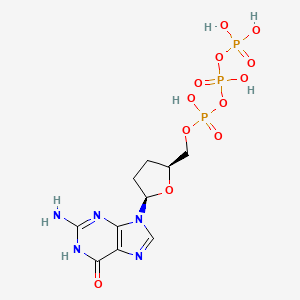

2’-3’-Dideoxyguanosine-5’-triphosphate is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This modification results in the compound being used as a chain terminator in DNA sequencing and other molecular biology applications. It is particularly known for its role in inhibiting DNA polymerase and telomerase, making it a valuable tool in antiviral research and biotechnology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-3’-Dideoxyguanosine-5’-triphosphate typically involves the chemical modification of guanosine. The process includes the selective removal of hydroxyl groups at the 2’ and 3’ positions, followed by the addition of a triphosphate group. This can be achieved through a series of protection and deprotection steps, along with phosphorylation reactions .

Industrial Production Methods

Industrial production of 2’-3’-Dideoxyguanosine-5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can handle the complex series of reactions required to produce the compound in high purity and yield. The process is optimized to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2’-3’-Dideoxyguanosine-5’-triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. This makes it a potent inhibitor of polymerase enzymes, as it can be incorporated into a growing DNA strand but prevents further elongation .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2’-3’-Dideoxyguanosine-5’-triphosphate include phosphorylating agents, protecting groups, and various solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major product formed from the reactions involving 2’-3’-Dideoxyguanosine-5’-triphosphate is the terminated DNA strand, which cannot be extended further due to the lack of hydroxyl groups necessary for forming phosphodiester bonds .

Applications De Recherche Scientifique

DNA Sequencing

One of the primary applications of ddGTP is in Sanger sequencing , also known as the chain termination method. In this technique, this compound is included alongside regular deoxynucleotides in a polymerase chain reaction (PCR). When DNA polymerase incorporates this compound into the growing DNA strand, it terminates further elongation, resulting in fragments of varying lengths that can be analyzed through electrophoresis. This allows researchers to determine the sequence of nucleotides in a DNA sample.

Table 1: Comparison of Sanger Sequencing with and without this compound

| Feature | With this compound | Without this compound |

|---|---|---|

| Chain Termination | Yes | No |

| Fragment Length Variation | Yes | Uniform |

| Sequencing Accuracy | High | Moderate |

| Required Reactions | Four separate reactions or one mixed reaction with fluorescent labels | Single reaction with all dNTPs |

Enzyme Mechanistic Studies

This compound is also utilized in enzyme mechanistic studies to understand the behavior and kinetics of various polymerases. By using this compound, researchers can investigate how different enzymes interact with nucleotides and how modifications affect their activity. For instance, studies have shown that certain polymerases exhibit preferential incorporation rates for this compound compared to other dideoxynucleotides, providing insights into enzyme specificity and efficiency .

Detection of Rare Mutations

Another notable application of this compound is in pyrophosphorolysis-activated polymerization (PAP) , a technique used for detecting rare mutations within DNA sequences. This method leverages the properties of this compound to selectively amplify regions containing mutations, allowing for more sensitive detection compared to traditional methods .

Genetic Diagnostics

In genetic diagnostics, this compound plays a crucial role in techniques such as quantitative PCR (qPCR) and next-generation sequencing (NGS). The incorporation of modified nucleotides like this compound enables the precise quantification of genetic material, which is essential for diagnosing genetic disorders and monitoring disease progression . The ability to detect low levels of DNA makes it particularly valuable for applications involving forensic analysis and prenatal testing .

Case Studies

Several studies illustrate the diverse applications of this compound:

- Study on Forensic Applications : A study demonstrated the effectiveness of using this compound in forensic analysis, where it was able to amplify low-level touch DNA samples effectively, providing reliable results for criminal investigations .

- Cancer Research : Research involving cancer genomics has utilized this compound in sequencing tumor samples to identify mutations associated with specific cancer types. This has led to advancements in personalized medicine by tailoring treatments based on individual genetic profiles .

Mécanisme D'action

The mechanism of action of 2’-3’-Dideoxyguanosine-5’-triphosphate involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 2’ and 3’ hydroxyl groups prevents the addition of further nucleotides, effectively terminating the DNA chain. This property makes it a potent inhibitor of DNA synthesis and a valuable tool in studying DNA replication and telomerase activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-3’-Dideoxyadenosine-5’-triphosphate: Another chain-terminating nucleoside triphosphate used in similar applications.

2’-3’-Dideoxycytidine-5’-triphosphate: Used in antiviral research and DNA sequencing.

2’-3’-Dideoxythymidine-5’-triphosphate: Known for its role in inhibiting reverse transcriptase in HIV research.

Uniqueness

2’-3’-Dideoxyguanosine-5’-triphosphate is unique due to its specific inhibition of telomerase and selective incorporation into DNA by polymerases. This selectivity makes it particularly useful in studying telomere biology and developing antiviral therapies .

Activité Biologique

2',3'-Dideoxyguanosine triphosphate (ddGTP) is a nucleotide analogue that plays a significant role in molecular biology and pharmacology, particularly in the study of DNA synthesis and antiviral therapies. This article explores the biological activity of this compound, its mechanisms of action, and its applications in research and clinical settings.

Chemical Structure and Properties

This compound is a modified form of guanosine triphosphate (GTP), where the 2' and 3' hydroxyl groups are replaced by hydrogen atoms. This modification renders this compound an obligate chain terminator , meaning it can be incorporated into DNA strands but prevents further elongation. The chemical structure can be represented as follows:

The primary mechanism of action for this compound involves its incorporation into the growing DNA strand during replication. Once incorporated, this compound prevents the addition of further nucleotides due to the absence of the 3' hydroxyl group necessary for phosphodiester bond formation. This property makes this compound particularly useful in inhibiting viral DNA polymerases, such as those from herpes simplex virus type 1 (HSV-1) and human DNA polymerases.

Comparative Efficiency Against Polymerases

Research has shown varying efficiencies of this compound as a substrate for different polymerases:

| Polymerase Type | Efficiency Ranking |

|---|---|

| HSV-1 DNA Polymerase | dGTP > ACVTP ≈ DHPGTP > this compound |

| HeLa Polymerase Alpha | dGTP > ACVTP ≈ DHPGTP >> this compound |

| HeLa Polymerase Beta | This compound > dGTP >> ACVTP ≈ DHPGTP |

This table highlights that while this compound is less efficient than dGTP, it shows competitive activity against certain polymerases, particularly in specific contexts .

Antiviral Activity

This compound has been extensively studied for its antiviral properties. It acts effectively against viruses by inhibiting their DNA polymerases. In particular, studies have demonstrated that the incorporation of this compound into viral DNA leads to chain termination, thereby halting viral replication. This mechanism is crucial in developing antiviral therapies for infections caused by herpesviruses and other pathogens.

Research Applications

In laboratory settings, this compound is utilized in various applications including:

- Sanger Sequencing : As a chain-terminating nucleotide, this compound is integral to the Sanger method for DNA sequencing.

- Molecular Cloning : It aids in constructing plasmids where precise control over DNA strand length is required.

- Genetic Studies : Researchers employ this compound to study polymerase fidelity and error rates during DNA synthesis.

Case Studies

- Inhibition of HSV-1 Replication : A study demonstrated that the incorporation of this compound into HSV-1 DNA significantly reduced viral replication rates compared to controls using dGTP. The findings indicated that the presence of this compound led to a marked decrease in viral load in infected cells .

- Polymerase Selectivity : Another investigation focused on the selectivity of various polymerases towards this compound compared to natural nucleotides. The results showed that while some polymerases could utilize this compound efficiently, others exhibited a strong preference for dGTP, suggesting potential pathways for targeted drug design .

Propriétés

IUPAC Name |

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRAMINWIWTNU-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of ddGTP?

A1: this compound (C10H13N5O11P3) has a molecular weight of 445.18 g/mol. While specific spectroscopic data is not detailed within the provided research, this compound's structure closely resembles dGTP, differing only in the absence of a hydroxyl group at the 2' and 3' positions of the deoxyribose sugar moiety. This structural distinction is critical to its mechanism of action.

Q2: What is the impact of this compound's structure on its activity against different DNA polymerases?

A: Research indicates that the structural features of this compound, particularly the absence of the 3'-hydroxyl group, contribute to its ability to inhibit a range of DNA polymerases, albeit with varying potency [, ]. Interestingly, studies suggest that specific mutations within the polymerase enzymes, like those observed in HIV-1 reverse transcriptase, can further modulate the sensitivity to this compound [, ]. These mutations often impact the enzyme's substrate recognition site, affecting its ability to differentiate between this compound and the natural substrate, dGTP.

Q3: Can you elaborate on the use of this compound in studying telomerase activity?

A: this compound has proven to be a valuable tool in telomerase research [, ]. As telomerase is responsible for maintaining telomere length, which is implicated in cellular aging and cancer, understanding its activity is crucial. this compound, through its inhibitory action on telomerase, allows researchers to investigate the enzyme's kinetics and susceptibility to nucleotide analogs [, ]. Furthermore, modifications to the this compound structure provide insights into the structure-activity relationship and potential development of more targeted telomerase inhibitors.

Q4: Are there any known resistance mechanisms against this compound?

A: Studies focusing on HIV-1 have identified specific mutations in the viral reverse transcriptase that confer resistance to this compound and other dideoxynucleoside analogs [, ]. The Q151M mutation, for example, significantly reduces the enzyme's sensitivity to this compound []. Understanding these resistance mechanisms is critical for developing new therapeutic strategies and combating the emergence of drug resistance.

Q5: How is this compound utilized in studying the DNA packaging mechanism of bacteriophages?

A: Research on bacteriophage ϕ29 illustrates the use of this compound in elucidating the mechanism of DNA packaging []. This phage utilizes a terminal protein, p3, which forms a covalent complex with the 5’-terminal nucleotide of its DNA for replication initiation. In vitro experiments showed that the protein p3-dAMP complex could be elongated into a protein p3-oligonucleotide complex in the presence of ddCTP []. This finding demonstrated the sequential addition of nucleotides during the DNA packaging process and the role of p3 as a primer for DNA replication.

Q6: Are there any alternative compounds to this compound in research applications?

A: Researchers continue to explore alternative compounds with similar inhibitory properties to this compound. One study examined the effects of 2′,3′-dideoxyguanosine 5′-[α,β-methylene] triphosphate [pp(CH2)pddG], this compound, and pp(CH2)pG on tubulin assembly [, ]. Each compound, while sharing the ability to promote tubulin assembly, exhibited unique interactions and effects on polymer formation, highlighting the possibility of developing more tailored compounds for specific research or therapeutic applications [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.